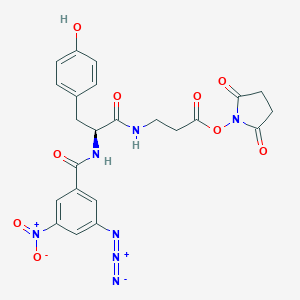
Anbtba
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Succinimidyl N-(N’-(3-azido-5-nitrobenzoyl)tyrosyl)-beta-alanate is a heterobifunctional cross-linking reagent. It is used in biochemical studies for its ability to form covalent bonds with specific amino acid residues in proteins, thereby facilitating the study of protein interactions and functions .
Méthodes De Préparation
The synthesis of succinimidyl N-(N’-(3-azido-5-nitrobenzoyl)tyrosyl)-beta-alanate involves multiple steps. The process typically starts with the preparation of N-(3-azido-5-nitrobenzoyl)tyrosine, which is then coupled with beta-alanine. The reaction conditions often require the use of organic solvents and specific catalysts to ensure the desired product is obtained with high purity and yield .
Analyse Des Réactions Chimiques
Succinimidyl N-(N’-(3-azido-5-nitrobenzoyl)tyrosyl)-beta-alanate undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The succinimidyl ester can react with primary amines to form stable amide bonds.
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and oxidizing agents like hydrogen peroxide for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Succinimidyl N-(N’-(3-azido-5-nitrobenzoyl)tyrosyl)-beta-alanate is widely used in scientific research, particularly in the fields of:
Chemistry: As a cross-linking reagent to study molecular interactions.
Biology: To investigate protein-protein interactions and protein structure.
Medicine: In the development of diagnostic tools and therapeutic agents.
Industry: For the production of specialized biochemical reagents.
Mécanisme D'action
The compound exerts its effects by forming covalent bonds with specific amino acid residues, such as lysine, in proteins. This cross-linking can stabilize protein complexes, making it easier to study their interactions and functions. The azido group can be activated by light to form reactive nitrenes, which can then react with nearby molecules .
Comparaison Avec Des Composés Similaires
Similar compounds include other heterobifunctional cross-linking reagents, such as:
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC): Used for linking amines to thiols.
N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP): Used for reversible cross-linking of proteins.
Succinimidyl N-(N’-(3-azido-5-nitrobenzoyl)tyrosyl)-beta-alanate is unique due to its photoactivatable azido group, which allows for precise control of the cross-linking process .
Propriétés
Numéro CAS |
126083-10-1 |
|---|---|
Formule moléculaire |
C23H21N7O9 |
Poids moléculaire |
539.5 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[[(2S)-2-[(3-azido-5-nitrobenzoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoate |
InChI |
InChI=1S/C23H21N7O9/c24-28-27-15-10-14(11-16(12-15)30(37)38)22(35)26-18(9-13-1-3-17(31)4-2-13)23(36)25-8-7-21(34)39-29-19(32)5-6-20(29)33/h1-4,10-12,18,31H,5-9H2,(H,25,36)(H,26,35)/t18-/m0/s1 |
Clé InChI |
OOWJAEYANIBAQP-SFHVURJKSA-N |
SMILES |
C1CC(=O)N(C1=O)OC(=O)CCNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])N=[N+]=[N-] |
SMILES isomérique |
C1CC(=O)N(C1=O)OC(=O)CCNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])N=[N+]=[N-] |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)CCNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])N=[N+]=[N-] |
Key on ui other cas no. |
126083-10-1 |
Synonymes |
ANBTBA succinimidyl N-(N'-(3-azido-5-nitrobenzoyl)-Tyr)7beta-Ala succinimidyl N-(N'-(3-azido-5-nitrobenzoyl)tyrosyl)-beta-alanate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















